molecular formula C24H23N5O2 B4212197 [3,5-bis(benzylamino)-1H-1,2,4-triazol-1-yl](2-methoxyphenyl)methanone

[3,5-bis(benzylamino)-1H-1,2,4-triazol-1-yl](2-methoxyphenyl)methanone

Cat. No.: B4212197
M. Wt: 413.5 g/mol
InChI Key: CEBKSJMBCGDZLK-UHFFFAOYSA-N
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Description

N,N’-dibenzyl-1-(2-methoxybenzoyl)-1H-1,2,4-triazole-3,5-diamine is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-dibenzyl-1-(2-methoxybenzoyl)-1H-1,2,4-triazole-3,5-diamine typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate acylating agents.

    Benzylation: The triazole ring is then benzylated using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.

Chemical Reactions Analysis

Types of Reactions

N,N’-dibenzyl-1-(2-methoxybenzoyl)-1H-1,2,4-triazole-3,5-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the benzyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N,N’-dibenzyl-1-(2-methoxybenzoyl)-1H-1,2,4-triazole-3,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    N,N’-dibenzyl-1H-1,2,4-triazole-3,5-diamine: Lacks the methoxybenzoyl group.

    1-(2-methoxybenzoyl)-1H-1,2,4-triazole-3,5-diamine: Lacks the benzyl groups.

    N,N’-dibenzyl-1H-1,2,4-triazole-3,5-diamine derivatives: Various derivatives with different substituents.

Uniqueness

N,N’-dibenzyl-1-(2-methoxybenzoyl)-1H-1,2,4-triazole-3,5-diamine is unique due to the presence of both benzyl and methoxybenzoyl groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

[3,5-bis(benzylamino)-1,2,4-triazol-1-yl]-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2/c1-31-21-15-9-8-14-20(21)22(30)29-24(26-17-19-12-6-3-7-13-19)27-23(28-29)25-16-18-10-4-2-5-11-18/h2-15H,16-17H2,1H3,(H2,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBKSJMBCGDZLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2C(=NC(=N2)NCC3=CC=CC=C3)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[3,5-bis(benzylamino)-1H-1,2,4-triazol-1-yl](2-methoxyphenyl)methanone
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[3,5-bis(benzylamino)-1H-1,2,4-triazol-1-yl](2-methoxyphenyl)methanone
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[3,5-bis(benzylamino)-1H-1,2,4-triazol-1-yl](2-methoxyphenyl)methanone
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[3,5-bis(benzylamino)-1H-1,2,4-triazol-1-yl](2-methoxyphenyl)methanone
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[3,5-bis(benzylamino)-1H-1,2,4-triazol-1-yl](2-methoxyphenyl)methanone
Reactant of Route 6
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[3,5-bis(benzylamino)-1H-1,2,4-triazol-1-yl](2-methoxyphenyl)methanone

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